Ethyl 3-(3-nitroanilino)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-nitroanilino)-3-oxopropanoate is an organic compound that features a nitro group attached to an aniline moiety, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-nitroanilino)-3-oxopropanoate typically involves the reaction of 3-nitroaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-nitroanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 3-(3-aminoanilino)-3-oxopropanoate.
Substitution: Various substituted anilines.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Ethyl 3-(3-nitroanilino)-3-oxopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(3-nitroanilino)-3-oxopropanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 3-(3-nitroanilino)-3-oxopropanoate can be compared with other nitroaniline derivatives:
2-Nitroaniline: Similar structure but with the nitro group in the ortho position.
4-Nitroaniline: Nitro group in the para position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives .
Properties
CAS No. |
10390-11-1 |
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Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 3-(3-nitroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-4-3-5-9(6-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14) |
InChI Key |
VLHNGGKZWWUWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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